molecular formula C25H27NO6S B281100 METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281100
M. Wt: 469.6 g/mol
InChI Key: XXRVPKOGXGREJD-UHFFFAOYSA-N
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Description

METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a benzofuran core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using methanol and a strong acid catalyst.

    Attachment of the Cyclohexylcarbonyl Group: This step involves the acylation of the benzofuran core using cyclohexylcarbonyl chloride in the presence of a base such as pyridine.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions.

    Final Coupling: The final product is obtained by coupling the sulfonylated intermediate with the appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines,

Properties

Molecular Formula

C25H27NO6S

Molecular Weight

469.6 g/mol

IUPAC Name

methyl 5-[cyclohexanecarbonyl-(4-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H27NO6S/c1-16-9-12-20(13-10-16)33(29,30)26(24(27)18-7-5-4-6-8-18)19-11-14-22-21(15-19)23(17(2)32-22)25(28)31-3/h9-15,18H,4-8H2,1-3H3

InChI Key

XXRVPKOGXGREJD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4CCCCC4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4CCCCC4

Origin of Product

United States

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